molecular formula C12H19N3 B2721172 2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile CAS No. 14918-96-8

2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile

Cat. No.: B2721172
CAS No.: 14918-96-8
M. Wt: 205.305
InChI Key: MIFZJHDGFWTDMR-UHFFFAOYSA-N
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Description

2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile is a chemical compound with diverse applications in scientific research, including drug development, organic synthesis, and catalysis. Its unique structure and properties make it a valuable material in various fields of study.

Properties

IUPAC Name

2-[(2,4,4-trimethylpentan-2-ylamino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-11(2,3)9-12(4,5)15-8-10(6-13)7-14/h8,15H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFZJHDGFWTDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents employed.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility. Its applications include:

    Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It is used as an intermediate in the preparation of complex organic molecules.

    Catalysis: It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile can be compared with other similar compounds in terms of its structure and properties. Some similar compounds include:

  • 2-[(2,4,4-Trimethylpentan-2-yl)phenoxy]ethanol
  • 2-{[(2,4,4-Trimethylpentan-2-yl)amino]methylidene}propanedinitrile

These compounds share structural similarities but may differ in their specific applications and reactivity.

Biological Activity

The compound 2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile is C12H19N3. The structure consists of a central propanedinitrile framework substituted with a trimethylpentan-2-yl amino group, which may influence its interaction with biological targets.

Antitumor Activity

Research indicates that structurally similar compounds exhibit selective cytotoxicity against various cancer cell lines. For example, derivatives of benzothiazoles have shown potent antitumor effects by inducing apoptosis in cancer cells through mechanisms involving cytochrome P450 enzymes . The potential for 2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile to act similarly warrants further investigation.

The proposed mechanism of action for related compounds includes:

  • Cytochrome P450 Induction : Activation and metabolic conversion leading to the formation of active metabolites that exert cytotoxic effects .
  • Inhibition of Protein Synthesis : Compounds affecting eEF2K (eukaryotic elongation factor 2 kinase) have been shown to inhibit protein synthesis, which is crucial for cancer cell proliferation .

Case Study 1: Antitumor Efficacy

A study investigated amino acid prodrugs similar to 2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile. The results showed significant inhibition of tumor growth in xenograft models using breast cancer cell lines. The prodrug exhibited manageable toxicity while maintaining high plasma concentrations sufficient for therapeutic effect .

Case Study 2: Structural Activity Relationship

A structure-activity relationship (SAR) analysis was conducted on compounds with similar frameworks. Modifications at specific positions on the benzothiazole nucleus led to enhanced activity against triple-negative breast cancer (TNBC) cell lines. This suggests that small structural changes can significantly impact biological activity and efficacy .

Data Tables

Property Value
Molecular FormulaC12H19N3
Molecular Weight219.30 g/mol
CAS NumberNot available
Antitumor ActivityPotent against various cancers
MechanismCytochrome P450 induction

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